molecular formula C14H7ClF3N3O B2645734 5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole CAS No. 337920-79-3

5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B2645734
CAS No.: 337920-79-3
M. Wt: 325.68
InChI Key: MQZOVTJIHCZHAC-UHFFFAOYSA-N
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Description

5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chloropyridinyl group, a trifluoromethylphenyl group, and an oxadiazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with 4-(trifluoromethyl)benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloropyridinyl and trifluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.

Properties

IUPAC Name

5-(6-chloropyridin-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O/c15-11-6-3-9(7-19-11)13-20-12(21-22-13)8-1-4-10(5-2-8)14(16,17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZOVTJIHCZHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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